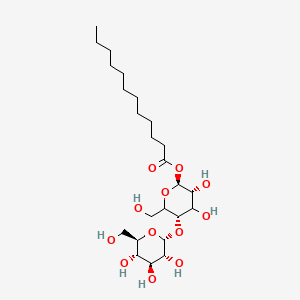

4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate

Description

4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate is a biochemical compound with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it a valuable tool in various scientific applications .

Properties

Molecular Formula |

C24H44O12 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3/t14-,15?,17-,18+,19?,20-,21-,22-,23+,24-/m1/s1 |

InChI Key |

QUZIQDPFBOROML-ATRIQKIRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate can be achieved through enzymatic catalysis, where glucose and glucoside are combined under specific conditions . This method involves the use of enzymes to facilitate the reaction, ensuring high specificity and yield.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucose from natural sources such as sugar cane or sugar beet. The extracted glucose undergoes saccharification, purification, and crystallization to achieve the desired purity . Enzymatic synthesis is also employed on an industrial scale to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and glycosyl donors for glycosylation . The conditions for these reactions vary, with hydrolysis typically occurring in aqueous solutions, oxidation requiring specific oxidizing agents, and glycosylation involving the use of glycosyl donors under controlled conditions .

Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives of the original compound . These products are valuable for further research and application in different scientific fields.

Scientific Research Applications

4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and glycosylation processes . In biology, it serves as a tool for investigating carbohydrate metabolism and cellular processes involving glycosides . In medicine, this compound is utilized in the development of therapeutic agents and diagnostic tools . Additionally, it has industrial applications in the production of bioactive compounds and as an additive in various products .

Mechanism of Action

The mechanism of action of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for glycosylation reactions, where it donates its glycosyl group to acceptor molecules . This process is facilitated by enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to the target molecule . The resulting glycosylated products play crucial roles in various biological processes, including cell signaling, metabolism, and structural integrity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate include cellobiose, lactose, maltose, and other glycosides . These compounds share structural similarities, such as the presence of glycosidic bonds and glucose units .

Uniqueness: What sets 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate apart from these similar compounds is its unique dodecanoate group, which imparts distinct properties and functionalities . This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for specific scientific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.